

# A Technical Guide to Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H: Properties and Applications in Bioconjugation

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## Compound of Interest

Compound Name: Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H

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## Abstract

**Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H**, also known as 11-amino-3,6,9-trioxaundecanoic acid, is a heterobifunctional linker widely utilized in the field of bioconjugation. Its structure, featuring a primary amine and a terminal carboxylic acid separated by a hydrophilic di-ethylene glycol (PEG2) spacer, makes it a versatile tool for covalently linking molecules. This technical guide provides a comprehensive overview of the known properties of **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H**, its applications in research and drug development, and a detailed experimental protocol for its use in protein conjugation.

## Core Properties of Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H

**Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** is a valuable crosslinking reagent due to its defined structure and desirable physicochemical properties. The presence of a hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, which can be advantageous for biological applications.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. The molecule is typically supplied as a viscous liquid and should be stored at low temperatures to ensure stability.

Property	Value	Reference
Chemical Name	11-amino-3,6,9-trioxaundecanoic acid; 4-[2-(2-aminoethoxy)ethoxy]-butanoic acid	[2]
Molecular Formula	C8H17NO4	[2]
Molecular Weight	191.22 g/mol	[2]
Appearance	Light yellow to yellow viscous liquid	[2]
Purity	Typically ≥95% - ≥97.0% (by NMR)	[3][4]
Storage Conditions	4°C, protect from light. For long-term storage in solvent: -80°C (6 months), -20°C (1 month)	[2]

## Chemical Reactivity

The utility of **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** as a linker stems from its two distinct reactive functional groups:

- Amino Group (NH<sub>2</sub>): The terminal primary amine is nucleophilic and can react with various electrophilic groups, including carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones).[1]
- Carboxylic Acid Group (COOH): The terminal carboxylic acid can be activated to react with nucleophiles, most notably primary amines on biomolecules like proteins (e.g., the ε-amino group of lysine residues), to form stable amide bonds.[1]

This dual reactivity allows for a controlled, stepwise conjugation of two different molecules.

## Applications in Drug Development and Research

The primary application of **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** is as a non-cleavable linker in the construction of bioconjugates.<sup>[4]</sup> Its defined length and hydrophilic nature are particularly advantageous in the development of Antibody-Drug Conjugates (ADCs). In an ADC, the linker connects a monoclonal antibody to a cytotoxic payload. The PEG spacer can improve the solubility and pharmacokinetic profile of the resulting ADC.

## Experimental Protocols

While specific experimental protocols for **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** are not readily available in peer-reviewed literature, a standard and widely applicable protocol for a structurally similar compound, Amino-PEG4-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H, can be adapted. The following protocol describes the conjugation of the carboxylic acid terminus of the PEG linker to primary amines on a protein using carbodiimide chemistry.

### Two-Step Protein Conjugation via Carbodiimide Chemistry

This method involves the activation of the carboxylic acid group on **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), followed by the reaction with the protein.

Materials:

- **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H**
- Protein of interest (in an amine-free buffer, e.g., PBS)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

- Reagent Preparation:

- Equilibrate all reagents to room temperature before use.
- Prepare a stock solution of **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** in DMSO or DMF.
- Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.
- Prepare the protein solution in the Conjugation Buffer at a known concentration.

- Activation of **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H**:

- In a microcentrifuge tube, add the desired molar amount of **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H**.
- Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** solution.
- Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl group, forming a more stable, amine-reactive NHS ester.

- Conjugation to the Protein:

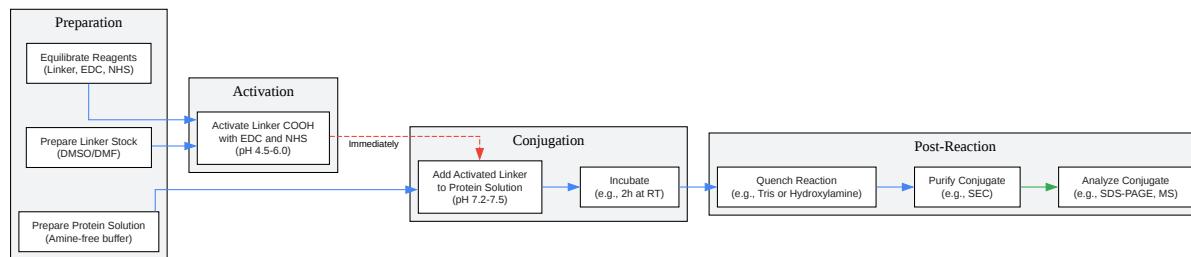
- Immediately add the activated **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** solution to the protein solution.
- The molar ratio of the activated PEG linker to the protein can be varied to control the degree of PEGylation. A common starting point is a 10- to 20-fold molar excess of the PEG linker.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

- Quenching the Reaction:

- Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
- Purification:
  - Remove excess linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
- Characterization:
  - Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant methods to determine the degree of conjugation and confirm the integrity of the protein.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the conjugation of **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** to a protein.



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Experimental workflow for protein conjugation.

## Signaling Pathways

As a synthetic linker, **Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** is not known to be directly involved in or modulate any biological signaling pathways. Its function is to covalently connect other molecules, which in turn may be designed to interact with specific signaling pathways.

## Conclusion

**Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H** is a well-defined, heterobifunctional linker with valuable properties for bioconjugation. Its hydrophilic PEG spacer and terminal amino and carboxylic acid groups provide a versatile platform for the synthesis of complex biomolecules, particularly in the field of antibody-drug conjugates. The provided experimental protocol, adapted from a similar compound, offers a robust starting point for researchers and drug development professionals seeking to utilize this linker in their work. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for successful application.

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- To cite this document: BenchChem. [A Technical Guide to Amino-PEG2-(CH<sub>2</sub>)<sub>3</sub>CO<sub>2</sub>H: Properties and Applications in Bioconjugation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605456#what-are-the-properties-of-amino-peg2-ch2-3co2h]

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